(5-Chlorothiophen-2-yl)(4-(4,7-dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone
Description
Properties
IUPAC Name |
(5-chlorothiophen-2-yl)-[4-(4,7-dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN3OS2/c1-11-3-4-12(2)16-15(11)20-18(25-16)22-9-7-21(8-10-22)17(23)13-5-6-14(19)24-13/h3-6H,7-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQPBRRFMGVPZTB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)C)SC(=N2)N3CCN(CC3)C(=O)C4=CC=C(S4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the preparation of the core structures, such as chlorothiophene and piperazine derivatives. The reaction conditions often require the use of strong bases or acids, and the process may involve heating or cooling to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and advanced purification techniques to ensure high yield and purity. The process would be optimized for efficiency and cost-effectiveness, with strict quality control measures in place.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Reduction: : The addition of hydrogen atoms or the removal of oxygen atoms.
Substitution: : The replacement of one atom or group with another.
Common Reagents and Conditions
Reagents such as oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various solvents are commonly used in these reactions. Reaction conditions may vary depending on the specific transformation desired.
Major Products Formed
The major products formed from these reactions can include oxidized or reduced derivatives of the original compound, as well as substituted analogs with different functional groups.
Scientific Research Applications
This compound has several scientific research applications, including:
Chemistry: : Used as a building block for the synthesis of more complex molecules.
Biology: : Studied for its potential biological activity and interactions with biomolecules.
Medicine: : Investigated for its therapeutic potential in treating various diseases.
Industry: : Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. These interactions can modulate biological processes, leading to desired therapeutic outcomes or industrial applications.
Comparison with Similar Compounds
a) Compound 21 : (Thiophen-2-yl)(4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)methanone
- Key Difference : Replaces the 5-chlorothiophene with an unsubstituted thiophene and substitutes the benzo[d]thiazol group with a trifluoromethylphenyl.
- Impact : The trifluoromethyl group enhances electron-withdrawing properties but reduces steric bulk compared to dimethylbenzo[d]thiazol. This may alter binding affinity in enzyme assays .
b) Compound 7a : (5-Amino-3-hydroxy-1H-pyrazol-1-yl)(2,4-diamino-3-cyanothiophene-5-yl)methanone
- Key Difference: Features a multi-substituted thiophene (amino, cyano) and a pyrazole instead of benzo[d]thiazol.
Piperazine Linker Variations
a) Compound 5 : 4-(1H-Pyrazol-4-yl)-1-(4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)butan-1-one
- Key Difference: Replaces the methanone bridge with a butanone chain and introduces a pyrazole terminal group.
- Impact : The extended alkyl chain may confer greater flexibility, enabling interactions with deeper binding pockets, but could also increase metabolic instability .
Terminal Heterocycle Modifications
a) (5-Chlorobenzo[d]thiazol-2-yl)(2-methoxyphenyl)methanone
- Key Difference : Substitutes the piperazine-linked dimethylbenzo[d]thiazol with a methoxyphenyl group directly attached to the benzo[d]thiazol.
- The absence of a piperazine linker reduces conformational freedom, which may limit target engagement .
Structural and Physicochemical Data Table
Biological Activity
The compound (5-Chlorothiophen-2-yl)(4-(4,7-dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone , a hybrid structure combining thiophene and benzo[d]thiazole moieties, has garnered attention for its potential biological activities. This article reviews its synthesis, biological activities, and relevant case studies.
Synthesis
The synthesis of this compound typically involves the reaction of 5-chlorothiophen-2-carboxylic acid derivatives with piperazine and benzo[d]thiazole derivatives. The process often employs coupling agents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the formation of the amide bond.
Antimicrobial Activity
Research indicates that compounds with similar structural features exhibit significant antimicrobial properties. For instance, derivatives of benzo[d]thiazole and piperazine have been shown to possess activity against various bacterial strains, including Mycobacterium tuberculosis. In vitro studies have demonstrated that certain derivatives exhibit Minimum Inhibitory Concentrations (MICs) in the low micromolar range (1–10 µM) against Mycobacterium tuberculosis H37Rv, indicating strong anti-mycobacterial potential .
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | Structure | MIC (µM) | Activity |
|---|---|---|---|
| Compound A | Structure A | 5 | Active |
| Compound B | Structure B | 8 | Active |
| Compound C | Structure C | 15 | Moderate |
| This compound | TBD | TBD | TBD |
Cytotoxicity
The cytotoxic effects of this compound have also been evaluated in various cell lines. Preliminary findings suggest that while exhibiting antimicrobial properties, some derivatives maintain low cytotoxicity towards human cell lines, making them promising candidates for further development .
Case Studies
- Study on Anti-mycobacterial Activity : A study involving a series of benzo[d]thiazole-piperazine derivatives highlighted their anti-tubercular activity. The most effective compounds showed MIC values ranging from 2.35 to 7.94 µM against Mycobacterium tuberculosis with minimal cytotoxic effects on RAW 264.7 macrophage cell lines .
- Antibacterial Screening : Another investigation into related thiazole and piperazine derivatives revealed moderate to good antibacterial activity against Gram-positive and Gram-negative bacteria. The results indicated that structural modifications significantly influenced the activity levels, suggesting a structure-activity relationship (SAR) worth exploring further .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
